3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a benzodioxin ring, a dimethylphenyl group, and a hexahydroimidazopyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Construction of the Hexahydroimidazopyridinium Core: This can be synthesized through a series of condensation reactions involving amines and aldehydes, followed by cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imidazopyridinium core, potentially converting it to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical research.
Receptor Binding: Potential use in studying receptor-ligand interactions in cellular signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: Compounds with similar core structures but different substituents.
Benzodioxins: Compounds containing the benzodioxin ring but lacking the imidazopyridinium core.
Uniqueness
The uniqueness of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its combined structural features, which confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C23H27N2O3+ |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C23H27N2O3/c1-16-6-7-17(2)19(13-16)24-15-23(26,25-10-4-3-5-22(24)25)18-8-9-20-21(14-18)28-12-11-27-20/h6-9,13-14,26H,3-5,10-12,15H2,1-2H3/q+1 |
InChI Key |
SDPARQPRPPKYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.